molecular formula C7H14ClNO2 B12331507 3-Methylpiperidine-2-carboxylic acid hydrochloride

3-Methylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B12331507
M. Wt: 179.64 g/mol
InChI Key: ZRDPTHZAEZSISM-UHFFFAOYSA-N
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Description

3-Methylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom. Its IUPAC name is (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride, indicating a chiral center at positions 2 and 3 . The compound is typically stored at 2–8°C in a dry environment to maintain stability . As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

3-methylpiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H

InChI Key

ZRDPTHZAEZSISM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCNC1C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpiperidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylpyridine-2-carboxylic acid with hydrochloric acid, followed by cyclization and reduction steps . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Methylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

3-Methylpiperidine-2-carboxylic acid hydrochloride is recognized for its role as a precursor in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of local anesthetics and other therapeutic agents.

  • Local Anesthetics : The compound is related to N-methyl piperidine derivatives, which have been identified as effective local anesthetics. For instance, the synthesis of N-methyl piperidine-2-carboxylic acid derivatives has shown promising results in anesthetic applications due to their favorable pharmacokinetic profiles and reduced toxicity compared to traditional agents .

Organic Synthesis

The compound is utilized in various organic synthesis reactions, particularly in the formation of C–C bonds through coupling reactions.

  • Cross-Coupling Reactions : Research has demonstrated that this compound can participate in formal cross-coupling reactions with alkyl amines and aryl carboxylic acids. This process allows for the formation of sp³–sp² carbon bonds, which are crucial for developing complex organic molecules .

Table 1: Summary of Synthesis Methods Involving this compound

MethodDescriptionReference
Local Anesthetic SynthesisUsed as an intermediate for synthesizing local anesthetics
Cross-CouplingParticipates in C(sp³)–C(sp²) bond formation through coupling reactions
Reduction ReactionsActs as a reducing agent in various chemical transformations

Case Study 1: Local Anesthetic Development

A study focused on synthesizing N-methyl piperidine derivatives highlighted the efficacy of this compound as a precursor. The research demonstrated that these derivatives exhibited improved anesthetic properties with lower systemic toxicity compared to conventional anesthetics, making them suitable candidates for clinical applications.

Case Study 2: High-Throughput Screening

In a high-throughput screening experiment, this compound was evaluated alongside various amines and carboxylic acids. The results indicated that optimizing reaction conditions led to significant improvements in yield and selectivity for desired products, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate that can be further modified to produce active pharmaceutical ingredients. The pathways involved often include enzyme-mediated reactions that convert the compound into its active form .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine-Based Analogs

1-[(3-Methylphenyl)methyl]piperidine-2-carboxylic Acid Hydrochloride
  • Structure : Incorporates a benzyl group at position 1 of the piperidine ring.
  • This modification may alter metabolic stability or receptor-binding profiles compared to the unsubstituted 3-methylpiperidine derivative .
  • Applications : Benzyl-substituted piperidines are common intermediates in drug synthesis, particularly for central nervous system (CNS) agents.
Methyl 3-Oxopiperidine-2-carboxylate Hydrochloride
  • Structure : Features an oxo group at position 3 and a methyl ester at position 2 instead of a carboxylic acid.
  • The methyl ester acts as a prodrug moiety, which may hydrolyze in vivo to release the active carboxylic acid .
  • Molecular Weight : 193.63 g/mol (vs. ~187.65 g/mol for the target compound) .
Comparison Table: Piperidine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Storage Conditions Key Features
3-Methylpiperidine-2-carboxylic acid HCl 3-methyl, 2-carboxylic acid ~187.65 2–8°C Chiral centers, high polarity
1-[(3-Methylphenyl)methyl]piperidine-2-carboxylic acid HCl 1-benzyl, 2-carboxylic acid N/A N/A Enhanced lipophilicity
Methyl 3-oxopiperidine-2-carboxylate HCl 3-oxo, 2-methyl ester 193.63 N/A Prodrug potential, ester hydrolysis

Pyridine-Based Analogs

3-Methylpicolinic Acid Hydrochloride
  • Structure : A pyridine derivative with a methyl group at position 3 and a carboxylic acid at position 2.
  • Key Differences :
    • The aromatic pyridine ring (vs. saturated piperidine) reduces conformational flexibility, impacting binding to biological targets.
    • Higher acidity due to the aromatic nitrogen’s electron-withdrawing effects .
  • Applications : Pyridinecarboxylic acids are precursors for metal-chelating agents and antimicrobial compounds.

Biological Activity

3-Methylpiperidine-2-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of piperidine, characterized by a carboxylic acid functional group and a methyl substitution. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in the formation of metal complexes, which can influence various biochemical pathways. It has been shown to interact with specific molecular targets, potentially modulating enzymatic activities and cellular responses.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study focused on the compound's effect on drug-resistant strains of Mycobacterium tuberculosis revealed promising results, suggesting its potential as an anti-TB agent. The compound's structural modifications were found to enhance its potency against resistant strains .

2. c-Met Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on c-Met kinase activity, which is crucial in cancer progression. In vitro studies demonstrated that derivatives of 3-methylpiperidine-2-carboxylic acid showed significant inhibition of c-Met-driven cell proliferation with IC50 values ranging from 8.6 nM to 64.0 nM, indicating strong potential for therapeutic applications in oncology .

3. Neuropharmacological Effects
Additionally, the compound has been investigated for its neuropharmacological effects, particularly in relation to muscarinic acetylcholine receptors (M3R). Activation of these receptors has been linked to cell proliferation and resistance to apoptosis in colorectal cancer cells, suggesting that this compound may play a role in cancer biology through modulation of cholinergic signaling pathways .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against various strains of bacteria and fungi, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MIC) that support its use as a lead compound for further drug development .
  • c-Met Inhibition : Another investigation focused on the structure-activity relationship (SAR) of piperidine derivatives, revealing that modifications at specific positions greatly enhance c-Met inhibition potency, establishing a framework for future analog design .

Data Table: Biological Activity Summary

Activity TypeIC50/EC50 ValuesRemarks
c-Met Kinase Inhibition8.6 nM - 64.0 nMSignificant inhibition observed
Antimicrobial ActivityVariableEffective against drug-resistant strains
Neuropharmacological EffectsN/APotential modulation of M3R pathways

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